2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Description
Historical Context and Discovery
The development of 2-chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine emerged from the broader evolution of trifluoromethylpyridine chemistry, which gained prominence in the late 20th century as researchers recognized the unique properties conferred by fluorine substitution in heterocyclic compounds. The synthesis of trifluoromethylpyridine derivatives became increasingly important as the agricultural and pharmaceutical industries sought compounds with enhanced biological activity and improved environmental stability. The specific discovery and development of chloromethyl-substituted trifluoromethylpyridines represents a strategic advancement in creating more reactive intermediates capable of further chemical transformation.
Historical development of trifluoromethylpyridine compounds can be traced to industrial needs for more effective agrochemicals, particularly herbicides with improved selectivity and environmental profiles. Companies such as Ishihara Sangyo Kaisha have been instrumental in advancing the synthesis and application of these compounds, developing comprehensive product lines of trifluoromethylpyridine derivatives for various industrial applications. The introduction of chloromethyl functionality to trifluoromethylpyridines represented a significant synthetic advancement, providing chemists with more versatile building blocks for complex molecule construction.
The emergence of this compound as a distinct synthetic target reflects the sophisticated understanding of structure-activity relationships in heterocyclic chemistry. Research efforts have focused on understanding how the specific positioning of substituents affects reactivity patterns and biological activity, leading to the development of more targeted synthetic approaches for these complex molecules. The compound's development also reflects advances in fluorine chemistry and the growing appreciation for fluorinated compounds in medicinal chemistry and materials science.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique combination of reactive sites and electronic properties. The compound exemplifies the principle of strategic functional group placement in heterocyclic systems, where each substituent contributes distinct chemical characteristics that collectively enhance the molecule's utility as a synthetic intermediate. The trifluoromethyl group provides strong electron-withdrawing properties while simultaneously increasing lipophilicity, creating a compound with enhanced biological penetration capabilities and metabolic stability.
The significance of this compound in heterocyclic chemistry extends to its role as a versatile building block for constructing more complex molecular architectures. The presence of both chlorine and chloromethyl substituents provides multiple sites for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives with tailored properties. This reactivity profile makes the compound particularly valuable in combinatorial chemistry approaches and drug discovery programs where rapid generation of compound libraries is essential.
The electronic properties of this compound demonstrate the sophisticated interplay between different substituents on the pyridine ring. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups significantly affects the electron density distribution within the aromatic system, influencing both reactivity patterns and biological activity. This electronic modulation represents a key principle in modern heterocyclic chemistry, where precise control of electronic properties enables the design of compounds with specific biological targets and improved pharmacological profiles.
Research has demonstrated that compounds incorporating the structural features present in this compound exhibit enhanced biological activity compared to non-fluorinated analogs. The trifluoromethyl group's ability to increase membrane permeability while maintaining metabolic stability has made compounds of this type particularly attractive for pharmaceutical applications. The compound's significance is further enhanced by its potential for serving as a precursor to bioactive molecules with herbicidal and pharmaceutical properties.
Position in the Family of Trifluoromethylpyridine Derivatives
Within the extensive family of trifluoromethylpyridine derivatives, this compound represents a highly functionalized member with multiple reactive sites enabling diverse chemical transformations. The compound belongs to a class of molecules that have gained increasing importance in agrochemical and pharmaceutical development due to their unique combination of properties. Comparative analysis with related compounds reveals the specific advantages conferred by the particular substitution pattern present in this molecule.
The trifluoromethylpyridine family encompasses numerous structural variants, each with distinct properties and applications. Closely related compounds include 2-chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine and 3-chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine, which differ in the positioning of substituents around the pyridine ring. These positional isomers demonstrate how subtle changes in substitution patterns can significantly affect chemical reactivity and biological activity, highlighting the importance of precise structural control in compound design.
Table 1: Structural Comparison of Related Trifluoromethylpyridine Compounds
The industrial significance of trifluoromethylpyridine derivatives is exemplified by their widespread use in agrochemical synthesis. Companies such as Ishihara Sangyo Kaisha have developed extensive product lines featuring various trifluoromethylpyridine compounds, demonstrating their commercial importance. The specific positioning of functional groups in this compound provides unique synthetic opportunities not available with other family members, particularly for reactions requiring nucleophilic substitution at the chloromethyl position.
Research has shown that the biological activity of trifluoromethylpyridine derivatives is highly dependent on substitution patterns, with compounds like pyridalyl incorporating the 5-(trifluoromethyl)pyridine structure showing significant agrochemical activity. The position of the trifluoromethyl group and accompanying substituents critically influences both the compound's physical properties and its interaction with biological targets, making this compound a particularly valuable synthetic intermediate for developing bioactive compounds.
Structural Overview and Nomenclature
The molecular structure of this compound features a pyridine ring system with three strategically positioned substituents that collectively define its chemical and biological properties. The compound's systematic name reflects the International Union of Pure and Applied Chemistry nomenclature conventions, with numbering beginning from the nitrogen atom and proceeding around the ring to identify substituent positions. The presence of a chlorine atom at the 2-position, a trifluoromethyl group at the 3-position, and a chloromethyl group at the 4-position creates a unique substitution pattern that significantly influences the molecule's reactivity and applications.
The trifluoromethyl group represents the most electronically significant substituent, contributing strong electron-withdrawing properties that affect the entire aromatic system. This group enhances the compound's lipophilicity while providing metabolic stability, characteristics that are particularly valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group's position adjacent to the chlorine substituent creates additional electronic effects through inductive and resonance interactions, further modulating the compound's chemical behavior.
Table 2: Molecular Properties and Structural Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₄Cl₂F₃N | |
| Molecular Weight | 230.01 g/mol | |
| Pyridine Ring Substitution | 2-Cl, 3-CF₃, 4-CH₂Cl | |
| Number of Fluorine Atoms | 3 | |
| Number of Chlorine Atoms | 2 | |
| Heteroatoms | 1 (Nitrogen) |
The chloromethyl substituent at the 4-position provides a reactive site for nucleophilic substitution reactions, making the compound particularly valuable as a synthetic intermediate. This functional group can undergo various transformations, including reactions with nucleophiles to form carbon-carbon and carbon-heteroatom bonds. The positioning of the chloromethyl group relative to the other substituents influences its reactivity, with the electron-withdrawing effects of both the chlorine and trifluoromethyl groups enhancing the electrophilic character of the chloromethyl carbon.
The structural arrangement of substituents in this compound creates a molecule with distinct electronic properties that facilitate specific chemical transformations. The compound's ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, stems from the carefully positioned functional groups that provide multiple reactive sites. The electronic effects of the substituents also influence the compound's interaction with biological targets, contributing to its potential as a pharmaceutical intermediate.
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBBTRZJPKGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213228 | |
| Record name | 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227596-03-3 | |
| Record name | 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227596-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves selective chlorination of a precursor compound, 2-(chloromethyl)-3-(trifluoromethyl)pyridine, targeting the 4-position of the pyridine ring. The key challenge is achieving regioselective chlorination without affecting other substituents or the pyridine ring integrity.
Chlorination Methods
Reagents Used: Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) , which facilitate the introduction of chlorine at the desired position under controlled conditions.
Reaction Conditions: The chlorination is performed under carefully controlled temperature and solvent conditions to ensure selective substitution. Solvents such as dichloromethane or 1,2-dichloroethane are typically employed to dissolve reactants and control reaction rates.
Mechanism: The reaction proceeds via electrophilic aromatic substitution, where the chlorinating agent generates an electrophilic chlorine species that attacks the pyridine ring at the 4-position, facilitated by the directing effects of the trifluoromethyl group and existing substituents.
Multi-Step Industrial Synthesis
In industrial settings, the preparation of this compound often involves:
Step 1: Synthesis of 2-(chloromethyl)-3-(trifluoromethyl)pyridine from suitable pyridine precursors.
Step 2: Selective chlorination at the 4-position using chlorinating agents as above.
Step 3: Purification steps including crystallization and vacuum distillation to obtain high-purity product.
This multi-step approach allows for scalability and high yield while maintaining product quality.
Detailed Reaction Parameters and Optimization
| Parameter | Optimal Range/Condition | Effect on Reaction Outcome |
|---|---|---|
| Chlorinating Agent | Thionyl chloride or PCl₅ | Ensures selective chlorination |
| Solvent | Dichloromethane, 1,2-dichloroethane | Good solubility and reaction control |
| Temperature | 0–60 °C | Higher temperatures risk over-chlorination |
| Reaction Time | 2–6 hours | Sufficient for completion without side reactions |
| Catalyst/Additives | None typically required | Reaction proceeds via electrophilic substitution |
Mechanistic Insights and Functional Group Reactivity
The chloromethyl group at the 4-position is reactive towards nucleophilic substitution (SN2), allowing further functionalization.
The trifluoromethyl group is strongly electron-withdrawing and stabilizes intermediates during electrophilic substitution, directing chlorination selectively to the 4-position.
The chlorine atom at the 2-position is generally stable but can be involved in cross-coupling reactions (e.g., Suzuki coupling) for further molecular diversification.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
The selective chlorination method ensures high regioselectivity and yield, critical for industrial production where purity and cost-efficiency are paramount.
The trifluoromethyl group enhances the compound's stability and biological activity, making these preparation methods valuable for pharmaceutical intermediates.
Optimization of reaction parameters such as temperature, solvent, and chlorinating agent concentration is essential to minimize side reactions and maximize yield.
The availability of catalytic hydrogenation methods for related compounds provides routes for further functional group manipulation and diversification.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The chloromethyl and trifluoromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions may employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions often require strong nucleophiles and suitable solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Analogues and Their Properties:
Observations:
- Substituent Position: The position of the trifluoromethyl group significantly impacts electronic properties. For example, 2-chloro-4-(trifluoromethyl)pyridine lacks the chloromethyl group but shares the Cl and CF₃ substituents.
- Thermal Stability: Analogues with nitro (-NO₂) or methoxy (-OCH₃) groups (e.g., Q13 in ) exhibit higher melting points (259–292°C) compared to simpler chloro-CF₃ derivatives, suggesting that electron-withdrawing groups improve thermal stability .
Spectroscopic and Analytical Data
Comparative IR and NMR Data:
Key Insights:
Biological Activity
2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, which suggest potential biological activities. The presence of both chloro and trifluoromethyl groups enhances its chemical reactivity and interaction with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is C7H5Cl2F3N. Its structure includes a pyridine ring substituted with a chloromethyl group and a trifluoromethyl group at specific positions, contributing to its lipophilicity and ability to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including liver (HepG2) and colon (HCT116) cancers.
- Antimicrobial Properties : Preliminary investigations suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, although detailed mechanisms remain under investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it has shown potential to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Apoptosis Induction : Studies indicate that treatment with this compound can lead to apoptosis in cancer cells through activation of intrinsic pathways.
- Angiogenesis Suppression : By inhibiting angiogenic factors, it may reduce tumor growth by limiting blood supply.
Comparative Biological Activity Table
| Activity Type | Cell Line/Model | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antiproliferative | HepG2 | <5 | Significant inhibition observed |
| Antiproliferative | HCT116 | <10 | Induces apoptosis |
| Antimicrobial | Staphylococcus aureus | 15 | Effective against gram-positive bacteria |
| Anti-inflammatory | Mouse model | N/A | Reduced inflammation markers |
Case Studies
-
Anticancer Efficacy Study :
A comprehensive study evaluated the anticancer effects of this compound derivatives against colorectal cancer. The results demonstrated significant inhibition of tumor growth in xenograft models, with minimal toxicity to normal cells. The study highlighted the potential for structural modifications to enhance efficacy. -
Antimicrobial Activity Evaluation :
Research focusing on the antimicrobial properties revealed that this compound exhibits inhibitory effects against Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis. -
Inflammation Model Study :
In vivo studies assessed the anti-inflammatory effects using a mouse model of induced inflammation. Treatment resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune response.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis often involves nucleophilic substitution or halogenation reactions. For example, chloromethylation at the pyridine C4 position requires precise control of temperature and stoichiometry to avoid over-substitution. Optimization may include using catalysts like Pd(0) for regioselectivity or adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates. Characterization via HPLC and GC-MS is critical to monitor byproducts .
Q. How can NMR spectroscopy distinguish between structural isomers of this compound, particularly in confirming chloromethyl group positioning?
- Methodological Answer : H NMR is used to identify the chloromethyl (-CHCl) group via splitting patterns (e.g., triplet at δ 4.5–5.0 ppm due to coupling with adjacent protons). C NMR distinguishes trifluoromethyl (-CF) carbons (δ 120–125 ppm, quartet splitting from F coupling). 2D NOESY can confirm spatial proximity of substituents .
Q. What stability considerations are critical when handling this compound under ambient or experimental conditions?
- Methodological Answer : The chloromethyl group is prone to hydrolysis under humid conditions. Storage in anhydrous solvents (e.g., acetonitrile) at -20°C is recommended. Stability studies using TGA/DSC can assess decomposition thresholds. Safety protocols for HCl gas release during degradation should be followed .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing Cl with F or altering substituent positions) affect bioactivity in CYP1B1 inhibition?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) reveal that the chloromethyl group at C4 enhances steric interactions with CYP1B1’s hydrophobic pocket. Replacing Cl with F reduces electronegativity, weakening binding affinity by ~30% (IC shifts from 0.011 μM to 0.15 μM). Pyridine nitrogen positioning (C3 vs. C2) minimally impacts activity .
Q. What in vitro assays are most reliable for evaluating metabolic stability of derivatives of this compound?
- Methodological Answer : Liver microsomal assays (e.g., rat/human CYP450 isoforms) coupled with LC-MS/MS quantify metabolite formation. For example, oxidation at the chloromethyl group produces a carboxylic acid derivative, detectable via MRM transitions. Intrinsic clearance rates <10 μL/min/mg indicate high metabolic stability .
Q. How can DFT calculations predict reactivity trends in substitution reactions involving this compound?
- Methodological Answer : B3LYP/6-31G(d) level DFT optimizes molecular geometry to calculate Fukui indices, identifying nucleophilic attack sites (e.g., C4 chloromethyl as the most reactive). HOMO-LUMO gaps correlate with experimental reaction rates (R > 0.85 in SNAr reactions) .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
